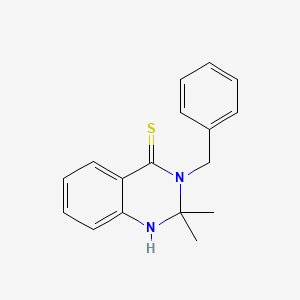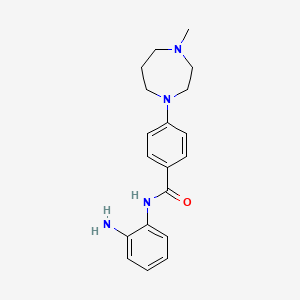
N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide typically involves the following steps:
Formation of the Aminophenyl Intermediate: The starting material, 2-nitroaniline, is reduced to 2-aminophenyl using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the Diazepane Ring: The diazepane ring is synthesized by reacting 1,4-dibromobutane with methylamine under basic conditions to form 4-methyl-1,4-diazepane.
Coupling Reaction: The final step involves coupling the 2-aminophenyl intermediate with the diazepane ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro group (if present) to form the corresponding amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products Formed
Oxidation Products: Oxidized derivatives of the aminophenyl group.
Reduction Products: Amines formed from the reduction of nitro groups.
Substitution Products: Various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide involves its interaction with specific molecular targets. The aminophenyl group may interact with enzymes or receptors, while the diazepane ring can modulate the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-aminophenyl)-4-(4-methylpiperidin-1-yl)benzamide: Similar structure with a piperidine ring instead of a diazepane ring.
N-(2-aminophenyl)-4-(4-methylmorpholin-1-yl)benzamide: Contains a morpholine ring instead of a diazepane ring.
Uniqueness
N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide is unique due to the presence of the diazepane ring, which can confer distinct chemical and biological properties compared to similar compounds with different ring structures.
Propiedades
Fórmula molecular |
C19H24N4O |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide |
InChI |
InChI=1S/C19H24N4O/c1-22-11-4-12-23(14-13-22)16-9-7-15(8-10-16)19(24)21-18-6-3-2-5-17(18)20/h2-3,5-10H,4,11-14,20H2,1H3,(H,21,24) |
Clave InChI |
IMXBCODGYOMDIW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13943396.png)

![3-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943416.png)
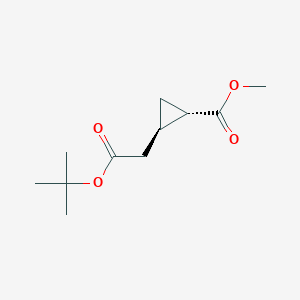
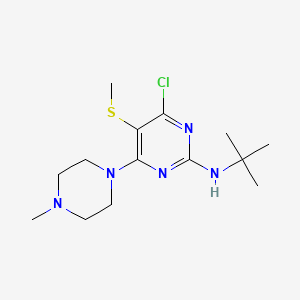
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13943428.png)
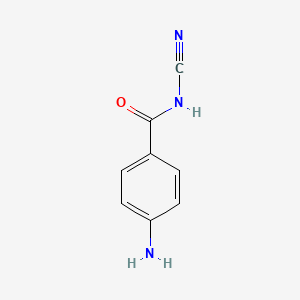
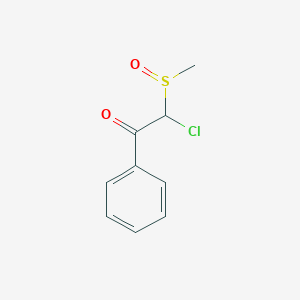

![benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B13943451.png)
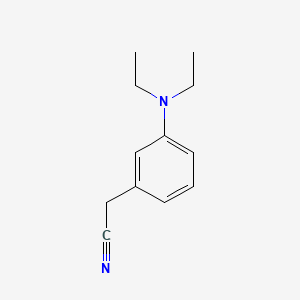

![2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B13943476.png)
